molecular formula C11H23NO B11907599 (4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine

(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine

Cat. No.: B11907599
M. Wt: 185.31 g/mol
InChI Key: PPLXOJRVPBQEEU-UHFFFAOYSA-N
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Description

(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine is a secondary amine characterized by a branched aliphatic chain (4-methylpentan-2-yl) and an oxolane (tetrahydrofuran) moiety. Its molecular formula is C₁₁H₂₁NO, with a molecular weight of 183.29 g/mol. The compound’s structure combines hydrophobic (4-methylpentan-2-yl) and polar (oxolan-2-ylmethyl) regions, influencing its solubility, reactivity, and interactions with biological targets.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

4-methyl-N-(oxolan-2-ylmethyl)pentan-2-amine

InChI

InChI=1S/C11H23NO/c1-9(2)7-10(3)12-8-11-5-4-6-13-11/h9-12H,4-8H2,1-3H3

InChI Key

PPLXOJRVPBQEEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NCC1CCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine typically involves the reaction of 4-methylpentan-2-amine with oxirane (ethylene oxide) under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxides, hydroxylamines, secondary and tertiary amines, and various substituted derivatives.

Scientific Research Applications

Pharmaceutical Research

The compound's amine functionality suggests potential applications in drug development. Amines are often crucial in medicinal chemistry for their role as active pharmacophores or as intermediates in the synthesis of more complex molecules.

  • Case Study : Research has indicated that similar compounds with branched amines exhibit improved bioavailability and solubility, making them suitable candidates for further pharmacological studies .

Neuropharmacology

Compounds with similar structures have been explored for their neuroactive properties. The presence of the oxolane ring may enhance interaction with neurotransmitter systems.

  • Research Insight : Studies on oxolane derivatives have shown promising results in modulating neurotransmitter release, which could be beneficial for treating neurological disorders .

Antimicrobial Activity

Preliminary studies suggest that compounds containing branched amines can exhibit antimicrobial properties.

  • Evidence : A study on related amine compounds demonstrated significant antibacterial activity against various strains of bacteria, indicating a potential for development into antimicrobial agents .

Chemical Synthesis

(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine can serve as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Synthesis Example : It can be utilized in the synthesis of pharmaceuticals or agrochemicals where specific functional groups are required .

Polymer Chemistry

Given its structure, this compound may be incorporated into polymer formulations to enhance properties such as flexibility or thermal stability.

  • Application Insight : Research indicates that incorporating branched amines into polymer matrices can improve mechanical properties and reduce brittleness .

Summary of Findings

Application AreaPotential UsesSupporting Evidence
Pharmaceutical ResearchDrug development and formulationImproved bioavailability studies
NeuropharmacologyTreatment for neurological disordersModulation of neurotransmitter release
Antimicrobial ActivityDevelopment of antimicrobial agentsSignificant antibacterial activity observed
Chemical SynthesisBuilding block for complex organic moleculesUtilization in pharmaceutical synthesis
Polymer ChemistryEnhancing polymer propertiesImproved mechanical properties in studies

Mechanism of Action

The mechanism of action of (4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine with structurally or functionally related amines, emphasizing differences in substituents, reactivity, and biological activity.

Table 1: Structural and Functional Comparison of Selected Amines

Compound Name Molecular Formula Key Substituents Biological Activity/Applications Unique Features Reference
This compound C₁₁H₂₁NO 4-Methylpentan-2-yl, oxolan-2-ylmethyl Limited direct data; inferred antimicrobial/neuroprotective potential Balanced lipophilicity from branched alkyl + polar oxolane
Methyl[(2R)-oxolan-2-ylmethyl]amine C₆H₁₃NO Methyl, oxolan-2-ylmethyl Antimicrobial, neuroprotective (in vitro/in vivo) Stereospecific (R-configuration) enhances target binding
(4-Methoxy-4-methylpentan-2-yl)(pentyl)amine C₁₂H₂₇NO Methoxy, pentyl Enzyme/receptor modulation (agonist/antagonist) Methoxy group improves solubility; used in drug precursor synthesis
(Oxolan-2-yl)methyl[(thiophen-2-yl)methyl]amine C₁₃H₁₇NOS Oxolan-2-ylmethyl, thiophen-2-ylmethyl Antimicrobial, low cytotoxicity Thiophene enhances π-π interactions with biological targets
(4-Methylpentan-2-yl)(1-phenylethyl)amine C₁₄H₂₁N 4-Methylpentan-2-yl, phenylethyl Neuropharmacological activity (receptor binding) Aromatic phenyl group increases lipophilicity and CNS penetration

Key Comparative Insights

Structural Influence on Solubility and Bioavailability

  • The oxolan-2-ylmethyl group in the target compound confers higher polarity compared to purely aliphatic analogs like (4-Methylpentan-2-yl)(1-phenylethyl)amine, enhancing water solubility and bioavailability .
  • In contrast, methoxy-substituted analogs (e.g., (4-Methoxy-4-methylpentan-2-yl)(pentyl)amine) exhibit even greater solubility due to the methoxy group’s electron-donating effects .

Biological Activity Antimicrobial Potential: Oxolane-containing amines, such as Methyl[(2R)-oxolan-2-ylmethyl]amine, show activity against bacterial strains (e.g., E. coli, S. aureus) via membrane disruption or enzyme inhibition . The target compound likely shares this trait but may require structural optimization for potency. The branched alkyl chain in the target compound may improve blood-brain barrier penetration compared to simpler analogs .

Oxolane rings participate in hydrogen bonding and hydrophobic interactions, making the compound a versatile building block for drug design or coordination chemistry .

Comparison with Heterocyclic Analogs

  • Replacing the oxolane group with a thiophene (as in (Oxolan-2-yl)methyl[(thiophen-2-yl)methyl]amine) increases aromaticity and alters electronic properties, favoring interactions with enzymes like cytochrome P450 .

Biological Activity

(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine, a compound with the molecular formula C11H23NO, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, toxicity profiles, and relevant case studies.

  • Molecular Formula : C11H23NO
  • Molecular Weight : 185.306 g/mol
  • CAS Number : Not specifically listed in the provided sources but can be identified through chemical databases.

Pharmacological Activity

Recent studies have explored the pharmacological effects of this compound, particularly its interaction with various biological pathways.

1. Neuroprotective Properties

Research indicates that certain amines exhibit neuroprotective effects by modulating neurotransmitter systems. For instance, compounds structurally related to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

2. Antimicrobial Activity

Preliminary studies suggest that amine derivatives can possess antimicrobial properties. Investigations into similar compounds have demonstrated efficacy against various bacterial strains, hinting at a potential role for this compound in antimicrobial applications .

Toxicity Profile

Understanding the toxicity of this compound is crucial for assessing its safety for potential therapeutic use.

1. Acute Toxicity Studies

Acute toxicity assessments reveal that compounds with similar structures generally exhibit low toxicity levels in animal models. For example, a study on related amines reported no significant adverse effects at doses below 1000 mg/kg in rodents .

Case Studies

Several case studies provide insights into the biological activity of this compound and its analogs:

Case Study 1: Neuroprotection in Rodent Models

A study involving rodent models indicated that administration of an amine derivative led to a significant reduction in markers of oxidative stress within the brain tissue. The compound was noted to enhance the activity of antioxidant enzymes, suggesting a protective mechanism against neurodegeneration .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that a closely related compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL .

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